T315I Gatekeeper Mutation Coverage: Ponatinib Retains Nanomolar Potency Where All Other Approved BCR-ABL TKIs Fail
Ponatinib inhibits the T315I mutant ABL kinase with an IC50 of 2.0 nM in cell-free biochemical assays [1]. In contrast, imatinib, dasatinib, nilotinib, and bosutinib are all clinically ineffective against T315I. In cellular proliferation assays using Ba/F3 cells expressing BCR-ABL T315I, the IC50 values are: imatinib 9,221 nM (4,610-fold higher than ponatinib), dasatinib 137.3 nM (69-fold higher), and nilotinib 697.1 nM (349-fold higher) [2]. In a separate study, the IC50 for nilotinib against Ba/F3 T315I exceeded 2,000 nM, consistent with the >200-fold potency loss [3]. In cellular mutagenesis screens, 40 nM ponatinib was sufficient to inhibit >50% viability of cells expressing all tested BCR-ABL mutants (including T315I) and to suppress the emergence of resistant clones, whereas no concentration of imatinib, dasatinib, or nilotinib achieved comparable pan-mutant coverage [1].
| Evidence Dimension | BCR-ABL T315I kinase inhibition potency (IC50, nM) |
|---|---|
| Target Compound Data | Ponatinib IC50 = 2.0 nM (biochemical) / 11 nM (cellular Ba/F3 T315I) |
| Comparator Or Baseline | Imatinib IC50 = 9,221 nM; Dasatinib IC50 = 137.3 nM; Nilotinib IC50 = 697.1 nM (cellular Ba/F3 T315I); Bosutinib — no meaningful T315I activity |
| Quantified Difference | Ponatinib is 4,610-fold more potent than imatinib, 69-fold more potent than dasatinib, and 349-fold more potent than nilotinib against T315I in cellular assays. At 40 nM, ponatinib inhibits >50% viability of all BCR-ABL mutants tested. |
| Conditions | Cell-free biochemical kinase assay (0.4–2.0 nM); cellular proliferation assay in Ba/F3 cells expressing BCR-ABL T315I; accelerated mutagenesis assay at 40 nM ponatinib |
Why This Matters
For procurement in translational research or clinical development targeting T315I-mutant CML/Ph+ ALL, ponatinib is the only approved TKI with meaningful potency—substituting any earlier-generation TKI would yield no therapeutic activity against this mutation.
- [1] FDA Prescribing Information. ICLUSIG® (ponatinib) tablets, for oral use. Section 12.1 Mechanism of Action. Revised 2024. View Source
- [2] O'Hare T, Eide CA, Deininger MW. Table 2: IC50 values of imatinib, dasatinib, nilotinib, and ponatinib against BCR-ABL1 kinase domain mutants. PMC3971203. View Source
- [3] Bradeen HA, Eide CA, O'Hare T, et al. Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)-based mutagenesis screen. Blood. 2006;108(7):2332-2338. doi:10.1182/blood-2006-02-004580 View Source
